molecular formula C17H17N3O2S B12961207 (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine

Cat. No.: B12961207
M. Wt: 327.4 g/mol
InChI Key: BPOVLFUFIAJEJF-UHFFFAOYSA-N
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Description

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a phenylamine moiety, which contributes to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the phenylamine group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological process from occurring.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure but different substituents.

    Phenylamines: Compounds with a phenylamine moiety but different core structures.

Uniqueness

What sets (5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine apart is its unique combination of the thienopyrimidine core and the phenylamine group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-N-[2-(oxolan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H17N3O2S/c1-11-9-23-17-15(11)16(18-10-19-17)20-13-4-2-3-5-14(13)22-12-6-7-21-8-12/h2-5,9-10,12H,6-8H2,1H3,(H,18,19,20)

InChI Key

BPOVLFUFIAJEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC4CCOC4

Origin of Product

United States

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